4-Bromocrotonic acid, specifically the (E)-isomer (CAS: 13991-36-1), is a bifunctional C4 building block featuring a carboxylic acid and a terminal allylic bromide. This structure makes it a versatile intermediate for introducing the unsaturated four-carbon chain into more complex molecules, particularly in the synthesis of pharmaceuticals and other bioactive compounds. Its utility stems from the distinct reactivity of its two functional groups, enabling sequential, controlled modifications in multi-step synthetic routes. It is typically supplied as a white to pale yellow solid, requiring storage under inert atmosphere at refrigerated temperatures (2-8°C) to maintain stability.
Substituting 4-bromocrotonic acid with seemingly similar molecules like its ethyl ester, crotonic acid, or isomeric bromocrotonic acids can lead to significant deviations in reaction outcomes. The free carboxylic acid group offers a different reactivity profile and solubility compared to its ester form, Ethyl 4-bromocrotonate, which requires an additional hydrolysis step to yield the acid. Comparators lacking the bromine atom, such as crotonic acid, cannot function as alkylating agents in the same manner. Crucially, the position of the bromine is a key differentiator; the terminal C-4 allylic bromide is highly susceptible to nucleophilic substitution (e.g., in Reformatsky-type reactions), a reactivity not shared by the vinylic bromide in 3-bromocrotonic acid, making them functionally distinct precursors.
For synthetic routes requiring a free carboxylic acid moiety in the final structure, procuring 4-bromocrotonic acid directly is more efficient than using its common ester analog, Ethyl 4-bromocrotonate. The use of the ester necessitates a separate, often high-yielding but process-intensive, hydrolysis step. For example, the conversion of Ethyl 4-bromocrotonate back to 4-bromocrotonic acid using lithium hydroxide in aqueous THF proceeds with yields reported at 83-84.4%. By starting with the acid, this entire unit operation (reaction, workup, and purification) is eliminated, saving time, materials, and potential yield loss over the total sequence.
| Evidence Dimension | Process Steps Required |
| Target Compound Data | 0 (Acid functionality is already present) |
| Comparator Or Baseline | Ethyl 4-bromocrotonate: 1 additional step (hydrolysis) with 83-84.4% reported yield |
| Quantified Difference | Eliminates one full synthetic step |
| Conditions | Standard lithium hydroxide-mediated hydrolysis in THF/water. |
This directly impacts process efficiency and overall yield, making the acid the more economical choice for syntheses targeting a final carboxylic acid structure.
4-Bromocrotonic acid is a direct and effective precursor for forming β-hydroxy esters and related structures via the Reformatsky reaction. While the corresponding α-halo esters (like Ethyl 4-bromocrotonate) are classically used, the free acid provides an alternative entry point and can be essential when ester functionalities interfere with other parts of the molecule or when a final acid is desired. The organozinc reagent formed from the bromocrotonate structure is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation or addition to an ester group, offering a more controlled reaction pathway. This controlled reactivity is crucial for complex molecule synthesis where chemoselectivity is paramount.
| Evidence Dimension | Reagent Reactivity & Selectivity |
| Target Compound Data | Forms moderately reactive organozinc enolates suitable for selective addition to aldehydes/ketones. |
| Comparator Or Baseline | Grignard/Lithium Enolates: Highly reactive, leading to potential side reactions (e.g., nucleophilic addition to ester groups). |
| Quantified Difference | Qualitatively higher chemoselectivity in complex substrates. |
| Conditions | Reaction with zinc metal to form an organozinc reagent for subsequent addition to carbonyls. |
For complex syntheses, choosing the bromocrotonic acid precursor for Reformatsky reactions provides a higher degree of control and chemoselectivity compared to more reactive organometallic routes.
4-Bromocrotonic acid serves as a competent precursor for the synthesis of butenolides (furan-2(5H)-ones), which are privileged structural motifs in a wide range of biologically active natural products. Various synthetic strategies leverage precursors with similar functional group arrangements to construct the butenolide ring system. The combination of the carboxylic acid and the allylic bromide in 4-bromocrotonic acid allows for intramolecular cyclization strategies to form this key heterocyclic scaffold, a transformation not directly accessible from substitutes like crotonic acid or simple alkyl halides.
| Evidence Dimension | Synthetic utility for heterocyclic scaffolds |
| Target Compound Data | Direct precursor for intramolecular cyclization to butenolides. |
| Comparator Or Baseline | Crotonic Acid: Lacks the necessary leaving group (bromide) for this transformation. |
| Quantified Difference | Enables a strategic and often efficient route to a high-value chemical scaffold. |
| Conditions | Various, often base-promoted or metal-catalyzed, intramolecular cyclization conditions. |
Procuring this compound provides a direct pathway to butenolide-containing targets, which are of significant interest in medicinal chemistry and natural product synthesis.
When the target molecule contains a butenoic acid moiety, using 4-bromocrotonic acid as the alkylating agent is superior to using its ester form. This avoids a final deprotection step, reducing the number of operations and increasing overall process efficiency, which is a critical consideration in scaling up pharmaceutical syntheses.
In the total synthesis of complex natural products, where mild conditions and high chemoselectivity are required, 4-bromocrotonic acid is a preferred reagent for Reformatsky-type reactions. Its use allows for the selective formation of carbon-carbon bonds with aldehydes and ketones without the risk of side reactions associated with more reactive organometallic reagents.
As a direct precursor to the butenolide ring system, 4-bromocrotonic acid is an ideal starting material for medicinal chemistry programs focused on developing libraries of bioactive lactones. Butenolides are known to exhibit a wide range of activities, including antibiotic, anti-inflammatory, and antitumor properties.
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